molecular formula C7H7N5 B2793536 2-Pyridin-2-yltriazol-4-amine CAS No. 1710344-48-1

2-Pyridin-2-yltriazol-4-amine

Cat. No.: B2793536
CAS No.: 1710344-48-1
M. Wt: 161.168
InChI Key: QSFNUBCKVGVSDS-UHFFFAOYSA-N
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Description

2-Pyridin-2-yltriazol-4-amine is a chemical compound of interest in scientific research and development. Compounds featuring pyridine and triazole rings are frequently investigated in medicinal chemistry and materials science for their potential biological activities and physicochemical properties . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential for interaction with various biological targets, making it a candidate for inclusion in compound libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-5-10-12(11-6)7-3-1-2-4-9-7/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFNUBCKVGVSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2N=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation for 2 Pyridin 2 Yltriazol 4 Amine

Diverse Synthetic Routes and Strategic Retrosynthetic Analyses

The construction of the 2-pyridin-2-yltriazol-4-amine framework can be approached through several strategic disconnections. Retrosynthetic analysis suggests key pathways including the formation of the triazole ring as the final step, or the introduction of the amino group onto a pre-formed pyridinyl-triazole scaffold. These approaches leverage a variety of powerful synthetic transformations.

Metal-Catalyzed Coupling Reactions in Triazole Synthesis

Metal-catalyzed reactions are pivotal in forming the carbon-heteroatom and carbon-carbon bonds necessary for complex heterocycle synthesis. While copper is central to the most common triazole-forming reactions (see Section 2.1.2), other metal-catalyzed couplings can be strategically employed, particularly for introducing the amino group.

A notable advanced strategy involves a two-step, copper-catalyzed sequence. This method achieves the synthesis of 4-aminotriazoles through the initial cycloaddition of an organic azide (B81097) with an alkynyliodonium(III) salt to form a 1,2,3-triazolyliodonium(III) salt in situ. researchgate.net This reactive intermediate is then subjected to a subsequent copper-catalyzed triazole-amine coupling reaction with a suitable amine source. researchgate.netresearchgate.net This divergent approach allows for late-stage functionalization, providing access to a diverse range of 4-amino-1,2,3-triazole derivatives. researchgate.net For the target molecule, this would involve reacting 2-azidopyridine (B1249355) with an alkynyliodonium salt, followed by amination.

StepReactantsCatalyst / ReagentsProductRef.
1. Cycloaddition2-Azidopyridine, Alkynyliodonium saltCopper Catalyst (e.g., CuTC)2-(Pyridin-2-yl)-4-(iodo)triazolium salt (in situ) researchgate.net
2. AminationIntermediate from Step 1, Amine source (e.g., Morpholine)Copper Catalyst (e.g., CuI), Base (e.g., Na₂CO₃)4-Amino-2-(pyridin-2-yl)-1,2,3-triazole derivative researchgate.netresearchgate.net

This table illustrates a potential two-step sequence for synthesizing derivatives of the target compound based on reported methodologies.

Click Chemistry Approaches for Triazole Ring Formation

The most prominent and efficient method for constructing 1,4-disubstituted 1,2,3-triazole rings is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govdovepress.com This reaction is characterized by its high reliability, excellent yields, mild reaction conditions, and strict regioselectivity, making it a powerful tool for molecular assembly. nih.govdovepress.comscripps.edu

The synthesis of this compound via CuAAC would strategically involve the reaction between 2-azidopyridine and an alkyne partner carrying a masked or direct amino functionality. A suitable reaction partner could be cyanoacetylene (B89716) or an ynamide, which would install a precursor to the 4-amino group.

Key Features of the CuAAC Approach:

High Regioselectivity: The copper-catalyzed process almost exclusively yields the 1,4-disubstituted regioisomer. nsf.gov

Mild Conditions: Reactions are often performed at room temperature in various solvents, including environmentally benign options like water. nih.gov

Broad Scope: The reaction is tolerant of a wide array of functional groups, minimizing the need for protecting groups. nih.gov

An interesting variation involves the use of N-fused pyridotetrazoles. These compounds exist in equilibrium with their open-chain 2-azidopyridine form and can serve as effective azide surrogates in CuAAC reactions, reacting with a variety of alkynes in the presence of a copper catalyst to produce the desired 1,4-disubstituted triazoles. nih.gov

Azide PrecursorAlkyne PartnerCatalyst SystemProductRef.
2-AzidopyridineAmino-functionalized alkyneCuSO₄·5H₂O / Sodium AscorbateThis compound nsf.gov
PyridotetrazolePhenylacetyleneCopper Catalyst1-(Phenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole nih.gov

This table presents typical components for the CuAAC synthesis of pyridinyl triazoles.

Condensation and Cyclization Reactions Utilizing Pyridine (B92270) Precursors

Classical synthetic methods often rely on the condensation and subsequent cyclization of acyclic precursors. For the synthesis of this compound, a key starting material is 2-hydrazinopyridine (B147025). This precursor can be synthesized from readily available pyridine halides, such as 2-chloropyridine, by reaction with hydrazine (B178648) hydrate. google.com

Once 2-hydrazinopyridine is obtained, the 4-aminotriazole ring can be constructed through cyclization with a reagent that provides the remaining carbon and nitrogen atoms of the heterocycle. For example, reaction with cyanogen (B1215507) bromide or a similar C1 electrophile could lead to the formation of the aminotriazole ring system. This pathway represents a more traditional, non-click chemistry approach to the target scaffold.

Multicomponent Reaction Paradigms for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more starting materials combine in a single pot to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.orgrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, advanced MCRs for creating highly substituted triazoles have been developed.

One such example is a novel four-component reaction (4CR) that combines alkynes, amines, azides, and 2H-azirines. acs.org This copper-catalyzed process enables the formation of four new C–N bonds in a single step, leading to polyfunctionalized triazoles. acs.org Applying this paradigm, one could envision a reaction involving a pyridine-based component (such as 2-azidopyridine) to generate complex derivatives of the target scaffold, demonstrating the power of MCRs in exploring chemical space. acs.orgrsc.org

Reaction Mechanism Investigations through Experimental and Computational Approaches

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The mechanism of the CuAAC reaction, central to the synthesis of the target molecule, has been extensively investigated through both experimental studies and Density Functional Theory (DFT) calculations. nih.govnih.gov

Computational studies have largely discredited early proposals of a mononuclear copper mechanism in favor of a dinuclear or polynuclear copper acetylide complex as the key catalytic species. nih.govnih.govacs.org

The currently accepted mechanism involves several key steps:

Formation of Copper Acetylide: A terminal alkyne reacts with one or more Cu(I) ions to form a π-complex. Subsequent deprotonation, often facilitated by a base or another copper ion, generates a highly nucleophilic dinuclear Cu(I)-acetylide complex. nih.govrsc.org

Azide Coordination: The azide (e.g., 2-azidopyridine) coordinates to one of the copper centers.

Cycloaddition: The terminal nitrogen of the coordinated azide attacks the now-activated alkyne carbon. This is followed by ring closure to form a six-membered copper-containing metallacycle. nih.gov

Ring Contraction and Product Release: The metallacycle undergoes rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. nih.gov

DFT calculations have shown that this stepwise, polar mechanism has a significantly lower activation energy for the formation of the 1,4-regioisomer compared to the 1,5-regioisomer, which explains the reaction's remarkable regioselectivity. nsf.govnih.govrsc.org

Optimization of Synthetic Efficiency and Scalability in Academic Contexts

Improving the efficiency, sustainability, and scalability of synthetic routes is a key goal in chemical research. For the synthesis of pyridinyl triazoles, optimization efforts have focused primarily on the catalyst system used in the CuAAC reaction.

One successful approach is the use of N-Heterocyclic Carbene (NHC) ligands. Copper(I) complexes bearing NHC ligands have demonstrated increased stability and catalytic activity, allowing for a significant reduction in catalyst loading while maintaining high yields. acs.org

Furthermore, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. An innovative system utilizing a Fe/Cu-embedded nanocatalyst on an Arabic gum support has been shown to efficiently catalyze the CuAAC reaction in water at room temperature. nih.gov This hydrophilic nanocomposite allows for easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without a significant loss in activity. nih.gov The potential for gram-scale synthesis using CuAAC protocols has also been demonstrated, highlighting the scalability of this methodology for producing larger quantities of 4-substituted-1,2,3-triazoles. mdpi.com

Catalyst SystemKey AdvantagesSolventRef.
Cu(I) with NHC LigandsIncreased stability, low catalyst loadingVarious organic solvents acs.org
Fe₃O₄@AG/AP-Cu(I) NanocompositeReusable, magnetically separable, "green" solventWater nih.gov
Standard CuSO₄ / AscorbateReadily available, cost-effective, scalableVarious, including aqueous systems nsf.govmdpi.com

This table summarizes different catalytic systems for optimizing the synthesis of triazoles.

Chemo- and Regioselective Functionalization Strategies for this compound

The functionalization of the this compound scaffold presents a multifaceted challenge due to the presence of multiple reactive sites: the pyridine ring, the triazole ring, and the exocyclic amino group. Achieving chemo- and regioselectivity in derivatization is paramount for the development of novel compounds with tailored properties. Strategic functionalization can be approached by considering the inherent reactivity of each component of the molecule and employing modern synthetic methodologies.

The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution. chemrxiv.orgchemrxiv.org When such reactions do occur, they are typically directed to the 3- and 5-positions of the pyridine ring. Conversely, the pyridine nitrogen can be targeted by alkylating agents, and the ring itself is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or upon N-oxidation.

The 4-aminotriazole moiety offers several avenues for functionalization. The exocyclic amino group can undergo acylation, alkylation, and condensation reactions. The triazole ring itself, while generally stable, can participate in certain transformations, and its electronic properties can be modulated by substituents.

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgcore.ac.ukacs.orgrsc.org These reactions typically require a pre-functionalized substrate, such as a halogenated derivative, to proceed.

A logical and effective strategy for the selective functionalization of this compound involves a two-step process: initial regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of a wide variety of substituents at a specific position.

For instance, regioselective halogenation of the pyridine ring can be achieved, followed by a subsequent Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group. This is a well-established method for the construction of biaryl systems. nih.govcore.ac.ukrsc.orgresearchgate.net Similarly, a Buchwald-Hartwig amination of the halogenated intermediate can be employed to introduce a diverse range of amino substituents. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

The following tables outline representative, mechanistically plausible strategies for the chemo- and regioselective functionalization of this compound, based on established synthetic protocols for similar heterocyclic systems.

Table 1: Regioselective Halogenation of the Pyridine Ring

This table illustrates a potential method for the regioselective bromination of the pyridine moiety in this compound.

EntryReagents and ConditionsProductExpected Regioselectivity
1N-Bromosuccinimide (NBS), H₂SO₄, 80 °C2-(5-Bromo-pyridin-2-yl)-1,2,3-triazol-4-amineC5'-position

Table 2: Suzuki-Miyaura Coupling of Halogenated Intermediate

This table details a representative Suzuki-Miyaura cross-coupling reaction using the brominated product from Table 1 to introduce a phenyl group.

EntryReactantsCatalyst and LigandBase and SolventProduct
12-(5-Bromo-pyridin-2-yl)-1,2,3-triazol-4-amine, Phenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O2-(5-Phenyl-pyridin-2-yl)-1,2,3-triazol-4-amine

Table 3: Buchwald-Hartwig Amination of Halogenated Intermediate

This table presents a typical Buchwald-Hartwig amination of the brominated intermediate with morpholine (B109124) as the amine coupling partner.

EntryReactantsCatalyst and LigandBase and SolventProduct
12-(5-Bromo-pyridin-2-yl)-1,2,3-triazol-4-amine, MorpholinePd₂(dba)₃, XPhosNaOtBu, Toluene2-(5-Morpholino-pyridin-2-yl)-1,2,3-triazol-4-amine

Table 4: Acylation of the Exocyclic Amino Group

This table shows a straightforward acylation of the 4-amino group of the parent compound.

EntryAcylating AgentBase and SolventProduct
1Acetyl chloridePyridine, CH₂Cl₂N-(2-(Pyridin-2-yl)-2H-1,2,3-triazol-4-yl)acetamide

Coordination Chemistry and Metallosupramolecular Architectures of 2 Pyridin 2 Yltriazol 4 Amine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-pyridin-2-yltriazol-4-amine framework is predicated on the strategic placement of nitrogen donor atoms, which dictates the resulting coordination geometry and the properties of the metallosupramolecular assemblies. The interplay between the pyridyl and triazolyl moieties, along with the potential participation of the exocyclic amine group, gives rise to a range of binding possibilities.

The this compound ligand can exhibit versatile coordination modes, acting as a monodentate, bidentate, or even a bridging ligand to form multidentate motifs. In its simplest form, it can coordinate to a metal center through the pyridine (B92270) nitrogen atom in a monodentate fashion. More commonly, it acts as a bidentate N,N'-chelating ligand, utilizing the nitrogen atom of the pyridine ring and an adjacent nitrogen atom from the triazole ring to form a stable five-membered chelate ring.

The potential for multidentate binding arises when the ligand bridges two or more metal centers. This can occur through the utilization of different nitrogen atoms on the triazole ring, leading to the formation of coordination polymers and other extended structures. For instance, in some cadmium(II) complexes, a related ligand, 6-(4H-1,2,4-triazol-4-yl)pyridin-2-amine, coordinates in a monodentate fashion through the pyridine nitrogen. nih.gov The specific binding motif adopted is often influenced by the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

The chelation of this compound to a metal center is primarily governed by the Lewis basicity and steric accessibility of the pyridyl and triazolyl nitrogen atoms. The pyridine nitrogen is generally a strong σ-donor, readily forming a coordinate bond with a metal ion. The triazole ring offers multiple potential coordination sites, and the specific nitrogen atom involved in chelation can vary.

Theoretical studies, such as those performed on related 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) complexes, suggest that the N(2) atom of the triazine core is the preferred coordination site over the N(4) atom. urfu.ru This preference is likely influenced by electronic factors and the pre-organization of the ligand for chelation. The formation of a stable five-membered chelate ring with the metal center is a strong driving force for the bidentate coordination mode. The exocyclic amino group can also influence the electronic properties of the ligand through resonance, potentially modulating the donor strength of the triazole nitrogen atoms. In the solid state, this amino group can participate in hydrogen bonding, further stabilizing the crystal lattice. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques to elucidate their structure and properties.

A wide range of transition metal complexes of this compound and structurally similar ligands have been synthesized and studied.

Ru(II) and Ir(III) Complexes: The coordination chemistry of pyridyl-triazole and related pyridyl-triazine ligands with Ru(II) and Ir(III) has been explored for applications in catalysis and photophysics. urfu.runih.govbohrium.commdpi.com These d6 metal ions readily form stable octahedral complexes.

Ni(II) and Cu(II) Complexes: Complexes of Ni(II) and Cu(II) with pyridyl-triazole type ligands have been synthesized and structurally characterized. nih.govresearchgate.netscispace.com Copper(II) complexes, in particular, have been investigated for their interesting magnetic and electronic properties.

Fe(II) and Zn(II) Complexes: Iron(II) complexes of ligands containing the 2-pyridyl-1,2,3-triazole chelate have been shown to form helicates and other complex architectures. rsc.org Zinc(II) complexes with related pyridine-thiazole ligands have also been reported. researchgate.net

Co(II), Mn(II), and Cd(II) Complexes: The complexation of Co(II), Mn(II), and Cd(II) with pyridyl-quinoline carboxylic acid ligands, which share some structural similarities, has been investigated, revealing the formation of one-dimensional chain structures. researchgate.netnih.gov A cadmium(II) complex with 6-(4H-1,2,4-triazol-4-yl)pyridin-2-amine has been structurally characterized as a distorted octahedral complex. nih.gov

Pd(II) Complexes: While the coordination chemistry of palladium(II) with various amine and pyridyl-containing ligands is well-established, specific examples with this compound require further investigation. mdpi.comnih.govrsc.orgmdpi.com

The synthesis of these complexes often involves straightforward solution-phase reactions, with the stoichiometry of the reactants and the reaction conditions influencing the final product.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of metal complexes. This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The crystal structure of the uncoordinated 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine reveals a nearly planar geometry, with a small dihedral angle between the pyridine and triazole rings. nih.gov In its copper(II) complexes, the ligand acts as a bidentate chelating agent. nih.gov

The coordination geometry around the metal center in these complexes varies depending on the metal ion and the other coordinating ligands. For instance, in a cadmium(II) complex of 6-(4H-1,2,4-triazol-4-yl)pyridin-2-amine, the Cd(II) ion exhibits a distorted octahedral geometry. nih.gov In a nickel(II) complex with a related ligand, a five-coordinated tetragonal pyramidal geometry was observed. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with Related Ligands

Compound Metal Ion Coordination Geometry Key Bond Lengths (Å) Reference
[Cd(NCS)2(C7H7N5)2(H2O)2] Cd(II) Distorted Octahedral Cd-N(pyridine): 2.2785(16), Cd-N(thiocyanate): 2.3146(19), Cd-O: 2.3500(15) nih.gov
[Ni(L)Cl2]·CH2Cl2 Ni(II) Tetragonal Pyramidal - nih.gov
{[MnL2(H2O)2]·2H2O}n Mn(II) Pseudo-octahedral - researchgate.net

Spectroscopic techniques provide valuable insights into the electronic structure and the nature of metal-ligand bonding in these complexes.

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to intra-ligand π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions. Coordination to a metal ion often results in a shift of the intra-ligand bands. For example, the UV-Vis spectra of ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole were used to confirm the stability of the complexes in solution. nih.gov The MLCT bands are particularly important in understanding the photophysical properties of Ru(II) and Ir(III) complexes.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of copper(II). The EPR spectra of mononuclear Cu(II) complexes often exhibit an axial signal, which is characteristic of a square-based pyramidal or distorted octahedral geometry. researchgate.net The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic environment of the Cu(II) ion and the nature of the donor atoms. researchgate.netmdpi.com

Table 2: Spectroscopic Data for Selected Metal Complexes

Complex Type Technique Observed Features Interpretation Reference
Ru(II) complexes UV-Vis Bands in the visible region Metal-to-Ligand Charge Transfer nih.gov
Ir(III) complexes UV-Vis Absorption bands Photophysical properties urfu.ruurfu.ru
Cu(II) complexes EPR Axial signal Mononuclear Cu(II) in square-based pyramidal geometry researchgate.net
Cu(II) complexes UV-Vis Absorptions from 640-780 nm d-d transitions in a d9 system mdpi.com

Assembly of Supramolecular Frameworks

The assembly of supramolecular frameworks is driven by the precise geometric and electronic information encoded within ligands and metal ions. The bitopic and chelating nature of this compound makes it a promising candidate for the construction of both discrete and polymeric metallosupramolecular architectures.

Discrete metallo-supramolecular assemblies, such as molecular squares, grids, and cages, are formed through the self-assembly of metal ions with well-defined coordination geometries and ligands containing multiple binding sites with specific orientations. For the formation of a [2x2] grid, ligands are typically required to be ditopic and linear, connecting four metal ions.

While there are no specific reports on this compound forming such structures, analogous bis-tridentate ligands incorporating pyridine and triazole units have been successfully used to create [2x2] grid-like metal complexes. rsc.org These systems demonstrate that the combination of pyridine and triazole moieties can effectively direct the assembly process. For this compound to form such discrete assemblies, it would likely need to be chemically modified to create a larger, more rigid bis-chelating ligand. On its own, its simple bidentate nature is more conducive to forming simpler complexes or polymers rather than complex cages or grids.

Coordination polymers are extended structures formed by linking metal centers with bridging organic ligands. The dimensionality and topology of these polymers are dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the ligand.

The this compound ligand possesses multiple potential coordination sites: the pyridine nitrogen, two triazole nitrogens, and the amino group. This allows it to act as a bridge between metal centers in various ways. For instance, it could use its bidentate pyridyl-triazole unit to chelate one metal center while the 4-amino group or another triazole nitrogen atom coordinates to an adjacent metal ion, leading to the formation of a one-dimensional (1D) chain.

Research on the closely related ligand, 2-(1,2,4-1H-triazol-3-yl)pyridine, has shown the formation of homoleptic, one-dimensional coordination polymers with a range of 3d-transition metals. rsc.org In these structures, the deprotonated triazolate moiety and the pyridine nitrogen atom coordinate to the metal centers, creating extended chains. Similarly, ligands like 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, which has a similar core structure, are known to form complexes that can be interrogated for their solid-state structures, including polymeric arrangements. ncl.ac.uk Based on these precedents, it is highly probable that this compound could form 1D, 2D, or even 3D coordination polymers, depending on the choice of metal ion and reaction conditions.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers

Coordination Mode Description Resulting Dimensionality (Predicted)
Bidentate Chelating Pyridine-N and adjacent Triazole-N bind to a single metal center. 0D (Discrete Complex)
Monodentate Bridging Amino-N or a non-chelating Triazole-N bridges two metal centers. 1D, 2D, or 3D

The cavities and channels within metallosupramolecular assemblies can be designed to recognize and bind specific guest molecules. This host-guest chemistry is governed by factors such as size, shape, and chemical complementarity (e.g., hydrogen bonding, electrostatic interactions).

The amine group of this compound provides a potential hydrogen bond donor site, which could be pivotal for molecular recognition. If this ligand were incorporated into a supramolecular cage or a porous coordination polymer, the amine groups could line the internal cavities, creating a specific chemical environment for guest binding. For instance, they could selectively bind anionic guests or small neutral molecules capable of accepting hydrogen bonds.

While host-guest studies specifically involving this compound are not available, the principles are well-established. For example, coordination cages based on pyridyl ligands and square-planar metal ions have been extensively studied for their host-guest chemistry, demonstrating encapsulation of a wide variety of guest molecules. researchgate.net The functionalization of ligands is key to tuning the recognition properties of the resulting assembly. The amino group on this compound represents such a functionalization that could be exploited for selective guest binding.

Functional Properties of Metal-Organic Systems and Supramolecular Catalysis

The functional properties of metal-organic systems, such as catalysis, are often a direct consequence of their structure. The metal centers can act as catalytic sites, and the supramolecular framework can provide a confined environment that influences substrate selectivity and reaction pathways.

Metal complexes derived from pyridine-based Schiff base ligands, which share structural similarities with this compound, have been investigated for their biological and catalytic activity. chemsociety.org.ng The coordination environment around the metal ion is crucial for its catalytic performance. By using a ligand like this compound, it is possible to create coordinatively unsaturated metal sites within a larger assembly, which are often required for catalysis.

Furthermore, if a catalytic metal complex of this compound were encapsulated within a larger supramolecular host (a "ship-in-a-bottle" approach), the host could act as a molecular flask, influencing the reaction's selectivity. The host cavity can pre-organize substrates, stabilize transition states, and prevent catalyst deactivation, leading to enhanced catalytic performance. Although this has not been demonstrated specifically for the title compound, the concept of supramolecular catalysis is a major driver in the field.

Computational and Theoretical Studies on 2 Pyridin 2 Yltriazol 4 Amine and Its Derivatives

Electronic Structure and Molecular Conformation Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a important method for elucidating the electronic structure and preferred conformations of molecules. For compounds related to 2-Pyridin-2-yltriazol-4-amine, DFT calculations have been pivotal in understanding their geometry and electronic properties.

Studies on the isomeric compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have utilized the B3LYP/6-311G(2d,2p) approach to analyze its molecular structure. nih.gov These calculations have shown that such molecules tend to adopt a nearly planar conformation. For instance, in the asymmetric unit of crystalline 1,2,4-triazolo[4,3-a]pyridin-3-amine, two independent molecules exist, with the dihedral angle between the pyridine (B92270) and 1,2,4-triazole (B32235) rings being approximately 3.1(1)° and 1.8(1)°, respectively. nih.gov This planarity is a crucial factor influencing the electronic properties of the molecule.

Similarly, for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, the non-hydrogen atoms are nearly coplanar, with a small dihedral angle of 5.58 (7)° between the mean planes of the pyridine and 1,2,4-triazole rings. nih.gov DFT calculations on related pyridyl-substituted triazole systems have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is significantly influenced by the molecular geometry. rsc.org In many of these systems, the HOMO is localized on the pyridyl-substituted triazole moiety, while the LUMO is spread over the core structure to which it is attached. rsc.org

The distribution of electron density within these molecules is also a key aspect revealed by DFT. In 1,2,4-triazolo[4,3-a]pyridin-3-amine, the attachment of the amino group and the fusion of the pyridine and triazole rings lead to a significant redistribution of electron density. nih.gov The nitrogen atoms in the triazole ring exhibit varying charges depending on their position, which has implications for their reactivity and ability to form intermolecular interactions. nih.gov

Table 1: Calculated Dihedral Angles in Pyridinyl-Triazole Systems
CompoundRingsDihedral Angle (°)Reference
1,2,4-triazolo[4,3-a]pyridin-3-amine (Molecule 1)Pyridine and 1,2,4-triazole3.1(1) nih.gov
1,2,4-triazolo[4,3-a]pyridin-3-amine (Molecule 2)Pyridine and 1,2,4-triazole1.8(1) nih.gov
3-Pyridin-2-yl-1H-1,2,4-triazol-5-aminePyridine and 1,2,4-triazole5.58 (7) nih.gov

Simulation of Molecular Interactions and Binding Energetics

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is crucial for applications in medicinal chemistry. Molecular docking and molecular dynamics simulations are powerful tools for predicting these interactions.

While specific docking studies on this compound are not extensively reported, research on structurally similar compounds provides a framework for its potential interactions. For instance, molecular docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to predict their binding modes with cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the inhibitory activity of these molecules. nih.gov

In a study of novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was employed to predict two possible binding modes of the ligands. nih.gov This initial prediction was then further refined using more rigorous computational methods. nih.gov For a series of pyridin-3-yl-pyrimidin-2-yl-triazole derivatives designed as anti-cancer agents, molecular docking suggested that the triazole moiety plays a significant role in the observed activity by forming hydrogen bonds with the target protein. tandfonline.com These examples highlight the utility of molecular docking in generating hypotheses about the biological targets and binding mechanisms of novel compounds.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the nature of the interactions over time. In the study of pyridin-2-yl urea inhibitors of ASK1, absolute binding free energy calculations based on extensive MD simulations were used to discriminate between the two binding modes predicted by docking. nih.gov This approach provided results that were in good agreement with experimental bioassay data, demonstrating the power of MD simulations in refining docking predictions. nih.gov

MD simulations have also been used to study the interactions of 1,2,4-triazole derivatives in different media. researchgate.net These simulations can predict the total energies of the molecules in a vacuum and in solution, as well as calculate interaction energies and angular parameters. Such studies have shown that intermolecular hydrogen bonding can significantly increase the interaction energies and stabilize specific conformations in solution. researchgate.net

Mechanistic Insights into Chemical Transformations and Catalysis

Computational chemistry offers a window into the mechanisms of chemical reactions, providing details that are often difficult to probe experimentally. While specific studies on the catalytic activity of this compound are limited, the general reactivity of triazoles has been a subject of computational investigation.

The synthesis of 1,2,4-triazoles often involves cyclization reactions, and DFT calculations can be used to explore the energy profiles of these transformations. For instance, the synthesis of 2,4,5-triaryl-1,2,3-triazoles has been studied computationally to understand the C-H functionalization and bond formation steps. frontiersin.org Similarly, the nonmetal-mediated synthesis of 1,4-disubstituted-1,2,3-triazoles has been mechanistically investigated, revealing a pathway involving the successive formation of C-N and N-N bonds. frontiersin.org

Nitrogen-containing heterocyclic compounds like triazolopyridines are known to act as bi- or tridentate chelating ligands due to the presence of lone electron pairs on the nitrogen atoms. nih.gov This property makes them suitable for forming coordination complexes with metal ions, which can have applications in catalysis. nih.gov Computational studies can help in designing and understanding the properties of such catalysts.

Photophysical Property Predictions and Structure-Property Relationships (e.g., Luminescence)

The unique optical properties of pyridinyl-triazole derivatives, such as luminescence, make them attractive for applications in materials science and as biological probes. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting their photophysical behavior.

Studies on pyridyl-conjugated triazole appended naphthalenediimide (NDI) derivatives have shown that their electronic properties are well-described by DFT calculations. rsc.org These calculations have revealed that the HOMO-LUMO energy gap can be tuned by the substitution pattern on the pyridyl ring. rsc.org For these molecules, the absorption spectra are characterized by π-π* transitions of both the pyridyl-substituted triazole unit and the NDI core. rsc.org

The fluorescence properties of these compounds are also strongly influenced by their structure. For instance, in a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-withdrawing groups on the pyridine ring significantly affects the emission wavelength. beilstein-journals.org TD-DFT calculations have been used to compare calculated and observed maximum excitation wavelengths, providing insights into the electronic transitions involved. beilstein-journals.org Furthermore, some aminopyridine derivatives exhibit a "turn-on" fluorescence response upon click reaction of an azide (B81097) group to form a triazole ring, a phenomenon that can be rationalized through computational analysis of the electronic structures of the reactant and product. nih.gov

Luminescent metal complexes of 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole with Ru(II), Ir(III), and Re(I) have also been synthesized and characterized. nih.govacs.org The photophysical properties of these complexes are a result of the interplay between the metal center and the organic ligand, which can be modeled using computational techniques.

Table 2: Predicted HOMO-LUMO Energy Gaps for NDI-PyTz Derivatives
CompoundHOMO-LUMO Energy Gap (eV)Reference
NDI-PyTz-12.96 rsc.org
NDI-PyTz-23.00 rsc.org
NDI-PyTz-33.26 rsc.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity of a molecule. These descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index.

For 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, the HOMO-LUMO energy gap has been calculated to understand its electrical transport properties and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. acs.org The molecular electrostatic potential (MEP) map is another useful tool for predicting reactivity, as it visualizes the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

A combined computational and experimental study on the reactivity of C-amino-1,2,4-triazoles towards electrophiles has shown that the global nucleophilicity and the local reactivity of the amino group can be predicted using Fukui functions and MEP analysis. researchgate.net These calculations have successfully explained the observed differences in the reactivity of 3-amino- and 5-amino-1H-1,2,4-triazoles. researchgate.net Such computational approaches are invaluable for rationalizing and predicting the chemical behavior of complex heterocyclic systems like this compound.

Table 3: Quantum Chemical Descriptors
DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability
Electronegativity (χ) The power of an atom to attract electrons to itself
Chemical Hardness (η) Resistance to change in electron distribution
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Pyridin-2-yltriazol-4-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and triazole rings, as well as the amine group. The pyridine ring protons typically appear as multiplets in the aromatic region (δ 7.0-8.8 ppm). nih.gov The proton on the triazole ring would likely resonate as a singlet. The two protons of the primary amine (NH₂) group are expected to appear as a broad singlet, with a chemical shift that can be influenced by the solvent and concentration. urfu.ru For instance, in related 1,2,4-triazol-3-amine derivatives, the NH₂ protons have been observed as a broad singlet around δ 5.5 ppm. urfu.ru

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The pyridine ring carbons typically resonate in the δ 120-155 ppm range, while the triazole ring carbons also appear in the heteroaromatic region. nih.gov For example, in a similar 3,5-disubstituted pyridine compound containing a 1,2,4-triazole (B32235) moiety, pyridine carbon signals were observed at δ 153.5, 151.5, 138.1, 122.8, and 121.77 ppm, while the triazole carbons were found at δ 153.2 and 146.7 ppm. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between the pyridine and triazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 8.8 (multiplets)120 - 155
Triazole CHSinglet140 - 160
Amine NH₂Broad Singlet-

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net

The FTIR spectrum of the closely related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides valuable comparative data. nih.gov The N-H stretching vibrations of the primary amine group are expected to appear as distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyridine and triazole rings are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net

The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The in-plane bending vibration of the N-H group (scissoring) is often found around 1420 cm⁻¹. nih.gov Bands in the 900-1100 cm⁻¹ region can be attributed to the triazole ring vibrations. researchgate.net Out-of-plane bending modes for C-H groups and ring deformation modes appear at lower wavenumbers. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Source(s)
ν(N-H) of Amine Group3200 - 3400 nih.gov
ν(C-H) of Aromatic Rings3000 - 3100 researchgate.net
ν(C=N) and ν(C=C) Ring Stretching1400 - 1650 researchgate.net
δ(N-H) in-plane bending~1420 nih.gov
Triazole Ring Vibrations900 - 1100 researchgate.net
γ(N-H) out-of-plane bending800 - 900 nih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion. nih.govnuph.edu.ua

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the confirmation of the elemental formula (C₇H₇N₅). rsc.org

The fragmentation pattern provides structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve the sequential loss of small neutral molecules. researchgate.net For this compound, fragmentation could be initiated by the cleavage of the C-C bond linking the two heterocyclic rings, leading to ions corresponding to the pyridinyl cation and the aminotriazole radical, or vice versa. Further fragmentation could involve the breakdown of the triazole or pyridine rings, characterized by the loss of molecules like HCN, N₂, or cyanamide. The study of related 1,2,4-triazole-3-thiones by ESI-MS has provided detailed insights into such ion decay pathways. nuph.edu.ua

Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₇N₅)

Ion TypeExpected m/zDescription
[M]⁺161.07Molecular Ion
[M+H]⁺162.08Protonated Molecular Ion
[M+Na]⁺184.06Sodiated Adduct
C₅H₄N⁺78.03Pyridinyl cation fragment
C₂H₃N₄⁺83.04Aminotriazolyl cation fragment

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the aromatic pyridine and triazole rings. nih.gov

Complexes of similar pyridyl-triazole ligands often exhibit metal-to-ligand charge-transfer (MLCT) absorption bands in the near-UV region. researchgate.net The formation of complexes between this compound and metal ions could therefore be monitored by the appearance of new, often colorful, absorption bands at longer wavelengths. The position and intensity of these absorption maxima can be sensitive to solvent polarity and pH, providing further information about the electronic structure of the molecule in different environments. researchgate.net

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). The presence of multiple nitrogen atoms in the pyridine and triazole rings suggests that the molecule may possess redox-active sites. nih.gov Studies on metal complexes with related pyridyl-triazole ligands have utilized CV to examine their electronic properties and redox potentials. acs.org The technique can determine the oxidation and reduction potentials of the compound, providing insight into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is valuable for applications in materials science and catalysis where electron transfer processes are important. nih.gov

Thermal Analysis (e.g., DSC, TGA) for Thermochemical Behavior

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and phase behavior of the compound.

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature and thermal stability. mdpi.com Many triazole and pyridine derivatives exhibit high thermal stability. For example, various polynitro-aryl-1,2,3-triazoles show decomposition temperatures in the range of 142–319 °C, while other pyridine derivatives have been shown to be stable up to 300-400 °C. researchgate.netmdpi.com The TGA curve for this compound would indicate the onset temperature of decomposition and the percentage of mass loss at different stages.

DSC detects heat flow changes associated with phase transitions. The DSC thermogram can identify the melting point, crystallization temperature, and any polymorphic transitions of the compound. For related pyridine-grafted copolymers, DSC has been used to identify endothermic events corresponding to phase changes. mdpi.com

Table 4: Summary of Thermal Analysis Data for Related Heterocyclic Compounds

Compound TypeTechniqueKey FindingSource(s)
Polynitro-aryl-1,2,3-triazolesTGA/DSCDecomposition range: 142-319 °C researchgate.net
Pyridine-grafted copolymersTGA/DSCStable up to 300 °C; endothermic events observed mdpi.com
Carbazolyl-pyridinyl derivativesTGATd (5% weight loss): 349-488 °C mdpi.com

Reactivity Profiles and Derivatization Strategies for Functional Enhancement

Amine and Triazole Ring Functionalization

The primary amino group and the nitrogen atoms of the triazole ring are key sites for functionalization, enabling the introduction of a wide array of substituents through various reactions.

The exocyclic amino group at the C4 position of the triazole ring is a potent nucleophile, making it a primary target for derivatization. Acylation is a common strategy to modify this group. For instance, reactions of similar 5-amino-1,2,3-triazole structures with reagents like acetic anhydride (B1165640) in the presence of p-nitrophenylacetic acid have been shown to produce the corresponding amides. mdpi.comresearchgate.net These amides can subsequently undergo intramolecular cyclization to form fused heterocyclic systems, such as 1,2,3-triazolo[4,5-b]pyridines, upon heating in a solvent like DMF with a base. mdpi.comresearchgate.net This two-step process highlights how functionalization of the amine can serve as a gateway to more complex molecular architectures.

The triazole ring itself, while generally stable, can participate in specific transformations. Under acidic conditions, 5-amino-1,2,3-triazole derivatives can undergo denitrogenative transformation. nih.gov This process involves intramolecular cyclization, followed by the opening of the triazole ring and subsequent rearrangement, leading to the formation of different heterocyclic systems like 1H-imidazole derivatives. nih.gov This demonstrates the potential for skeletal diversification by targeting the triazole ring under specific reaction conditions.

Table 1: Representative Amine Functionalization Reactions This table is interactive. Sort by reaction type or product class for more details.

Reaction Type Reagents Product Class Reference
Acylation Acetic anhydride, cyanoacetic acid Cyanoacetamides mdpi.com
Acylation p-Nitrophenylacetic acid, acetic anhydride Amides researchgate.net
Cyclization Amide intermediates in DMF/NaOAc Triazolo[4,5-b]pyridines mdpi.comresearchgate.net

Pyridine (B92270) Ring Modification and Substitution Patterns

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. slideshare.net When these reactions do occur, they require harsh conditions and proceed selectively at the C3 and C5 positions (meta to the nitrogen atom). quimicaorganica.orgnih.govaklectures.com This regioselectivity is governed by the stability of the cationic intermediate formed during the reaction, which avoids placing a positive charge on the electronegative nitrogen atom. slideshare.netaklectures.com Standard Friedel-Crafts alkylation and acylation reactions are generally ineffective, as the Lewis acid catalyst coordinates with the pyridine nitrogen, further deactivating the ring. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4/C6 positions (ortho and para to the nitrogen). stackexchange.comquora.comyoutube.com For a substitution reaction to occur, a good leaving group, such as a halide, must be present at one of these positions. The stability of the anionic Meisenheimer intermediate is enhanced because the negative charge can be delocalized onto the ring nitrogen atom. stackexchange.comquora.com

Table 2: General Reactivity of the Pyridine Ring This table is interactive. Click on a reaction type to see typical conditions.

Reaction Type Position of Attack Reactivity Typical Conditions
Electrophilic Substitution C3, C5 Low Harsh (e.g., fuming H₂SO₄, high temp)

Palladium-Catalyzed C-H Amination and Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering powerful strategies for modifying the 2-pyridin-2-yltriazol-4-amine scaffold.

Direct C-H functionalization is a highly atom-economical method for derivatization. Palladium-catalyzed C-H arylation has been successfully applied to 1,2,3-triazole rings, providing a route to fully substituted triazoles with well-defined regiochemistry. nih.gov Similarly, the pyridine ring can be targeted through ligand-directed C-H functionalization, where the nitrogen atom of the pyridine or another directing group guides the palladium catalyst to activate a specific C-H bond, often at the ortho position, for subsequent coupling. nih.gov This approach allows for the introduction of aryl, alkyl, or other functional groups.

When the scaffold is pre-functionalized with a halide (e.g., bromo or chloro group) on either the pyridine or triazole ring, it becomes an excellent substrate for traditional cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a robust method for forming C-C bonds. acs.org Even heteroaryl halides bearing primary amine groups can participate in these couplings without the need for protecting groups. acs.org Furthermore, palladium complexes incorporating pyridyl-triazole ligands have themselves been developed as efficient and recyclable catalysts for Suzuki-Miyaura and Henry reactions. researchgate.net

The exocyclic amine also provides a handle for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the arylation of the amino group to form diarylamine derivatives. acs.org

Synthesis of Schiff Bases and Subsequent Transformations

The primary amino group of this compound is readily converted into an imine (Schiff base) through condensation with various aldehydes and ketones. This reaction is one of the most direct methods for elaborating the molecular structure.

The formation of Schiff bases typically involves refluxing the aminotriazole with a carbonyl compound in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. ajol.infoderpharmachemica.com A wide range of aromatic aldehydes can be used, leading to a diverse library of imine derivatives. nih.govnih.gov These reactions are often high-yielding and provide a straightforward route to compounds with extended conjugation.

The resulting Schiff bases are not merely final products but can serve as intermediates for further transformations. The azomethine (-CH=N-) bond is susceptible to hydrolysis, which can be a consideration in aqueous environments. researchgate.net For example, studies on the related 4-(pyridin-2-yl)methyleneamino-1,2,4-triazole have shown it can hydrolyze and transform in the presence of copper(II) salts. researchgate.net Additionally, Schiff bases derived from aminotriazoles can be utilized in Mannich reactions, where treatment with formaldehyde (B43269) and a primary or secondary amine yields the corresponding Mannich bases, adding further complexity and functional handles to the molecule. nih.govrsc.org

Table 3: Examples of Aldehydes Used in Schiff Base Synthesis with Aminotriazoles This table is interactive. Filter by aldehyde substituent for more information.

Aldehyde Reference
Benzaldehyde nih.gov
3-Hydroxybenzaldehyde ajol.info
4-Imidazole Carboxaldehyde dergipark.org.tr
p-Methoxybenzaldehyde nih.gov

Incorporation into Polymeric and Macromolecular Structures

The distinct functional groups of this compound make it a valuable building block (monomer) for the synthesis of polymers and macromolecular structures, including coordination polymers.

One strategy involves modifying the molecule to introduce a polymerizable group, such as a vinyl substituent. The resulting vinyl-aminotriazole monomer can then undergo radical polymerization to form carbochain polymers with pendant pyridyl-triazole units. researchgate.net The presence of the amino and triazole groups can enhance the hydrophilicity of the resulting polymer. researchgate.net

Alternatively, the inherent functional groups can be used directly in condensation polymerization. If a di-functionalized derivative of this compound were synthesized, it could be reacted with another difunctional monomer. For example, triazole monomers containing two nucleophilic groups (e.g., two amines or an amine and a thiol) can be condensed with dialdehydes (like terephthaldehyde) to form poly(azomethine)s or with diacyl chlorides (like succinyl chloride) to form polyamides. rdd.edu.iqntu.edu.iq

The pyridyl and triazole nitrogen atoms are excellent ligands for metal ions, making the molecule suitable for constructing coordination polymers. The reaction of related ligands, such as 3,5-bis(4-pyridyl)-4-amino-1,2,4-triazole, with silver(I) salts has been shown to generate complex, multi-dimensional coordination networks. acs.org The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the supramolecular assembly. acs.org

Finally, the principles of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are widely used to create polymers with 1,2,3-triazole rings in their backbone. mdpi.com While not a direct polymerization of this compound itself, this method highlights the importance of the triazole moiety in modern polymer synthesis. mdpi.combohrium.com

Mechanistic Elucidation of Biological Target Interactions and Cellular Modulation

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, Ribonucleotide Reductase)

The pyridinyl-triazole core is a recognized pharmacophore for enzyme inhibition, particularly targeting kinases due to its ability to interact with the ATP-binding site.

Kinase Inhibition: A study focused on a new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives revealed their potential as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical kinase in cell signaling. nih.gov Certain derivatives demonstrated significant inhibitory activity against mutated forms of EGFR, such as EGFRL858R/T790M, which is associated with resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer. nih.gov Molecular modeling and dynamics simulations indicated that these compounds bind effectively to the EGFR domain. nih.gov For instance, compound 10c from the study showed strong inhibition of the resistant EGFR mutant, while compound 10j was highly potent against the glioblastoma-associated U87-EGFRvⅢ cell line. nih.gov

Similarly, 1,2,4-amino-triazine derivatives have been explored as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are key regulators of cellular metabolism and are often overexpressed in cancer. researchgate.netnih.gov Novel hybrid molecules incorporating the 1,2,4-amino triazine subunit demonstrated a promising ability to hamper the enzymatic activity of PDK1 and PDK4. researchgate.netnih.gov

Ribonucleotide Reductase (RNR) Inhibition: Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair, making it a target for anticancer therapies. nih.govwikipedia.org While direct evidence for 2-Pyridin-2-yltriazol-4-amine as an RNR inhibitor is not available, the general class of nitrogen-containing heterocyclic compounds has been investigated for this purpose. RNR's function is to convert ribonucleotides into deoxyribonucleotides, a rate-limiting step in DNA production. nih.govmdpi.com Inhibition of this enzyme disrupts DNA replication and can halt the proliferation of rapidly dividing cells, such as cancer cells. nih.govwikipedia.org

Compound DerivativeTarget KinaseKey FindingsReference
2-amino-4-(1,2,4-triazol)pyridine (Compound 10c)EGFRL858R/T790MExhibited significant inhibitory activity against TKI-resistant mutant. nih.gov
2-amino-4-(1,2,4-triazol)pyridine (Compound 10j)EGFRvⅢShowed potent inhibitory activity against glioblastoma cell line U87-EGFRvⅢ, more potent than Osimertinib. nih.gov
1,2,4-Amino-triazine hybridsPDK1 and PDK4Demonstrated promising ability to hamper enzymatic activity of PDK1 and PDK4. researchgate.netnih.gov

Molecular Interactions with Receptor Systems and Signaling Pathways

Compounds featuring the pyridinyl-triazole scaffold can engage with various receptor systems, thereby modulating critical signaling pathways.

The inhibition of EGFR by 2-amino-4-(1,2,4-triazol)pyridine derivatives directly impacts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis. nih.gov

Furthermore, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent, direct activators of the human Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the metabolism and clearance of various substances in the liver. nih.gov This interaction highlights the potential for this class of compounds to modulate metabolic pathways through nuclear receptor activation. nih.gov

In the context of neurodegenerative diseases, dual-function triazole-pyridine derivatives have been designed to inhibit metal-induced amyloid-β aggregation, a key pathological process in Alzheimer's disease. researchgate.net These molecules act as bifunctional reagents that can bind to dysregulated metal ions (like copper and iron) and interact with the Aβ peptide, thereby preventing the formation of toxic aggregates and reducing the generation of reactive oxygen species. researchgate.net

Induction of Cellular Responses (e.g., Reactive Oxygen Species Generation, Mitochondrial Dysfunction)

The interaction of exogenous chemical compounds with cellular systems can trigger a variety of responses, including oxidative stress and mitochondrial impairment.

Mitochondrial Dysfunction: Mitochondrial dysfunction is a known consequence of exposure to certain toxicants and is implicated in various pathologies. For example, the pesticide Pyridaben, which contains a pyridine (B92270) ring, has been shown to induce mitochondrial dysfunction in mouse testicular cells. nih.gov This dysfunction leads to disturbed calcium homeostasis and the activation of endoplasmic reticulum stress, ultimately suppressing cellular proliferation and key cell functions. nih.gov Similarly, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is known to cause mitochondrial swelling and inhibit oxygen consumption and ATP production, leading to neuronal cell death. nih.gov While structurally distinct from this compound, these examples illustrate that pyridine-containing compounds can potentially interfere with mitochondrial function.

Reactive Oxygen Species (ROS) Generation: Dysregulated metal ions, such as copper and iron, can catalyze the formation of reactive oxygen species (ROS), contributing to cellular damage. researchgate.net As mentioned, triazole-pyridine derivatives have been investigated for their ability to chelate these metals, which suggests a potential role in modulating ROS levels by preventing their catalytic activity. researchgate.net

Modulation of Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor expression, making it an attractive target for developing anti-infective agents. nih.govnih.gov

While direct studies on this compound are lacking, other pyridine derivatives have been identified as QS inhibitors. For instance, 4-Nitro-pyridine-N-oxide (4-NPO) was found to be an effective inhibitor capable of down-regulating a significant portion of QS-regulated genes in Pseudomonas aeruginosa. nih.gov The inhibition of QS systems can prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics, and reduce the production of virulence factors. nih.govmdpi.com This suggests that the pyridinyl-triazole scaffold could potentially be explored for its anti-QS properties.

Compound Class/ExampleTarget OrganismMechanism/EffectReference
4-Nitro-pyridine-N-oxide (4-NPO)Pseudomonas aeruginosaDown-regulates 37% of QS-regulated genes. nih.gov
Furanone compoundsEscherichia coliInhibit AI-2 based quorum sensing. nih.gov
Ajoene (from garlic extract)Pseudomonas aeruginosaInhibits a multitude of genes responsible for QS. nih.gov

Interaction with Viral Proteins (e.g., SARS-CoV-2 proteins)

The search for antiviral agents has led to the investigation of various heterocyclic compounds for their ability to interfere with the viral life cycle. A key strategy against SARS-CoV-2 is to block the interaction between the viral Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (hACE2) receptor, which is the primary entry point for the virus into host cells. scispace.commdpi.comnih.gov

Applications in Advanced Functional Materials and Nanotechnology

Design and Synthesis of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The inherent photophysical properties of the pyridine-triazole framework are central to its application in luminescent materials. The scaffold is a key component in various luminophores, where its electronic characteristics can be fine-tuned through chemical modification.

Derivatives of 4H-1,2,4-triazole have been shown to exhibit significant luminescent properties, with high quantum yields of emitted photons. nih.govresearchgate.net The synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to aromatic systems has been achieved through methods like the Suzuki cross-coupling reaction, yielding compounds with excellent fluorescence. nih.gov Similarly, other pyridine-based compounds, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, can form acceptor-donor-acceptor (A-D-A) systems that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensifies in the aggregated state. beilstein-journals.org

The (pyridin-2-yl)-1H-1,2,3-triazole scaffold has been incorporated into luminescent metal complexes, including those with Ru(II), Ir(III), and Re(I). acs.orgnih.gov These complexes leverage the fluorogenic behavior of the pyridine-triazole ligand for applications such as anticancer agents. acs.orgnih.gov

In the field of Organic Light-Emitting Diodes (OLEDs), pyridine-containing molecules are crucial. A series of pyrene derivatives appended with functional pyridine (B92270) units have been developed as hole-transporting materials (HTMs). These materials possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) for efficient hole injection and high glass transition temperatures, which are desirable for stable OLED performance. nih.gov A device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine as the HTM demonstrated a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A, showcasing the potential of these materials in reducing efficiency roll-off in OLEDs. nih.gov Furthermore, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs, with one prototype displaying an external quantum efficiency (EQE) of up to 4.3% and pure blue electroluminescence. nih.gov

Compound TypeKey FeatureApplicationReported Performance
Pyrene-Pyridine Derivative (Py-Br)Hole-Transporting MaterialOLEDsMax. Luminance: 17,300 cd/m²; Max. Current Efficiency: 22.4 cd/A nih.gov
Pyrene-Benzimidazole DerivativeBlue EmitterOLEDsMax. EQE: 4.3%; CIE Coordinates: (0.148, 0.130) nih.gov
N-methyl-4-((pyridin-2-yl)amino)maleimideAcceptor-Donor-Acceptor SystemAIEE LuminogensUp to 15 times fluorescence enhancement in aqueous media beilstein-journals.org
4-alkyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoleHighly Conjugated 4H-1,2,4-triazoleLuminophoresHigh luminescence and large quantum yield of emitted photons nih.gov

Chemosensor and Biosensor Development based on Molecular Recognition

The pyridine-triazole motif is an effective chelating unit for metal ions, making it a valuable component in the design of chemosensors. The nitrogen atoms of both the pyridine and triazole rings act as binding sites, and this interaction can be transduced into a detectable optical signal, typically a change in fluorescence.

A series of ethynylarene compounds featuring 2-(1,2,3-triazol-4-yl)pyridine chelating units have been studied as fluorescent chemosensors. nih.govresearchgate.net Certain analogues with two chelating units bridged by an aromatic spacer demonstrated a selective "turn-on" fluorescent response to Nickel(II) ions in aqueous solutions. nih.govresearchgate.net This unique response, characterized by a large hypsochromic shift and signal intensification, is proposed to result from the disruption of non-fluorescent aggregates upon Ni(II) binding. nih.gov This sensing mechanism was found to be reversible. nih.gov

The broader family of pyridine derivatives has also been employed in fluorescent sensors for the rapid identification of various toxic heavy metal ions, such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The differential binding capacities of the metal ions to the sensor produce distinct fluorescent responses, enabling their identification. mdpi.com

Beyond simple ion detection, the pyridine-triazole framework is useful in developing reagents for more complex biological challenges. Dual-function triazole-pyridine ligands have been designed to interact with the Amyloid-β (Aβ) peptide and modulate its metal-induced aggregation, a process implicated in Alzheimer's disease. nih.gov These compounds demonstrate an ability to limit the aggregation of Aβ peptides triggered by metal ions, highlighting their potential in the development of biosensors and therapeutic agents. nih.gov

Sensor StructureTarget AnalyteSensing PrincipleKey Result
Ethynylarene with two 2-(1,2,3-triazol-4-yl)pyridine unitsNi(II)'Turn-on' FluorescenceSelective and reversible detection with large hypsochromic shift nih.gov
Fluorescence grating sensor based on a pyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Fluorescence ResponseRapid identification of multiple toxic heavy metal ions mdpi.com
Triazole-pyridine ligands (L1-L4)Metal-induced Aβ aggregatesInhibition of AggregationDemonstrated ability to limit metal-induced Aβ aggregation nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

The ability of the pyridinyl and triazolyl groups to coordinate with metal centers makes molecules like 2-pyridin-2-yltriazol-4-amine excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). The specific geometry and functionality of the linker dictate the topology and properties of the resulting porous material.

While research on the exact this compound linker is limited, the closely related analogue 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) has been successfully used to construct novel MOFs. This bent ligand has been utilized with 2,5-thiophenedicarboxylic acid (H₂tdc) as a co-linker to synthesize two new interpenetrated 3D pillared-layer zinc-based MOFs, {[Zn(bpt)(tdc)]·dmf}n (MOF-1-Zn) and {[Zn₂(bpt)(tdc)₂]·2(dmf)}n (MOF-2-Zn). acs.org These materials exhibit fascinating structural properties, including single-crystal-to-single-crystal transformations upon desolvation, where the framework's crystallinity is preserved. acs.org The bpt ligand's flexible conformation, by adjusting the orientation of its NH₂-triazole core and the tilt of the pyridyl groups, allows for structural adaptability. acs.org

In another example, a symmetric bis-triazole-pyridine ligand, 3,5-di(4H-1,2,4-triazol-4-yl)pyridine, was used with Cu(II) salts to create cationic Cu(I) MOFs. nih.govacs.org These frameworks, which feature a Lewis basic pyridine moiety, serve as luminescent probes for the highly selective and efficient detection of Ce³⁺ ions in water via a turn-on fluorescence mechanism. nih.govacs.org This demonstrates how the ligand's inherent properties can be translated into functional porous materials for sensing applications. The broader class of 1,2,4-triazole (B32235) derivatized amino acids has also been established as a versatile precursor for designing 1D, 2D, and 3D MOFs. mdpi.com

MOF DesignationMetal IonOrganic LinkersDimensionalityKey Feature/Application
MOF-1-Zn / MOF-2-ZnZn(II)4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt); 2,5-thiophenedicarboxylic acid3DInterpenetrated pillared-layer structure; SCSC transformations acs.org
{[Cu(L)]·(NO₃)·(H₂O)}nCu(I)3,5-di(4H-1,2,4-triazol-4-yl)pyridine (L)2DCationic framework; Luminescent sensing of Ce³⁺ ions nih.govacs.org

Supramolecular Polymers and Self-Assembled Systems for Material Science

Supramolecular chemistry relies on noncovalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-order structures from molecular components. illinois.edursc.org The this compound scaffold is ideally suited for this purpose, as it contains both a metal-coordinating site (pyridinyl-triazole) for metallosupramolecular assembly and a potent hydrogen-bonding site (amino group).

The analogue 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole serves as an excellent model for the self-assembly behavior driven by the 4-amino-triazole core. This ligand reacts with various acids to form molecular salts that self-assemble into diverse and complex supramolecular architectures. acs.org The final structure is dictated by the interplay of noncovalent interactions, with the geometry of the counter-anion (e.g., linear, tetrahedral, octahedral) directing the assembly into patterns such as bricklayer, helical, wave-like, and criss-cross orientations. acs.org The amino group plays a critical role by providing additional hydrogen-bonding sites that control the formation of these higher-dimensional assemblies. acs.org

More broadly, the bis(1,2,3-triazolyl)pyridine (btp) motif has been incorporated into macrocycles that undergo self-assembly with transition metal ions. rsc.orgresearchgate.net By reducing azide (B81097) precursors to amines and forming amide bonds, functionalities capable of strong hydrogen bonding are introduced. rsc.org These systems can form complex structures, such as a "chain of dimers," assembled through a combination of metal complexation, N–H···anion hydrogen bonding, and short metal-metal contacts. rsc.org This highlights the power of combining different noncovalent forces to create intricate materials. The general strategy of using orthogonal self-assembly—employing distinct and non-interfering interactions like host-guest recognition and metal coordination—is a powerful method for constructing supramolecular polymers with tunable properties. beilstein-journals.org

Molecular SystemKey Driving InteractionsResulting Architecture
Salts of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazoleHydrogen bonding (N-H···anion, C-H···anion), π-π stackingBricklayer, helical, wave-like, criss-cross patterns acs.org
bis(1,2,3-triazolyl)pyridine (btp) macrocycle with amide functionalityMetal coordination, N-H···anion hydrogen bonding, Pd···Pd contacts"Chain of dimers" structure rsc.org
bis(1,2,3-triazolyl)pyridine diazide macrocycleMetal coordination (forms ML₂ complexes)Nanotube structure in the solid state rsc.orgresearchgate.net
AB-type monomer with pyridinium and terpyridyl groupsHost-guest complexation, metal coordination (orthogonal assembly)Linear supramolecular polymers beilstein-journals.org

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry is increasingly focusing on sustainable and environmentally friendly synthetic methods. For nitrogen-containing heterocycles like 2-Pyridin-2-yltriazol-4-amine, green chemistry offers significant opportunities to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Future research in this area could focus on several key innovations:

Catalytic One-Pot Reactions: Developing one-pot multicomponent reactions is a cornerstone of green synthesis. For this compound, this could involve the reaction of a pyridine-containing starting material, a source of the triazole ring, and an amine functionality in a single step, potentially catalyzed by novel, recyclable catalysts. nih.govnih.govresearchgate.net

Use of Green Solvents and Catalysts: Research is ongoing into the use of water, supercritical fluids, and bio-based solvents to replace traditional volatile organic compounds. mdpi.comrsc.orgresearchgate.net The synthesis of related pyridine (B92270) and triazole derivatives has been successfully demonstrated using such green solvents. nih.govrsc.org Furthermore, the development of heterogeneous catalysts, which can be easily separated and reused, would enhance the sustainability of the synthesis process. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including triazoles and pyridines. nih.gov Applying this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method. nih.gov

Rational Design of Next-Generation Functional Molecules

The unique structural features of this compound, with its potential for hydrogen bonding, metal coordination, and aromatic interactions, make it an attractive scaffold for the rational design of new functional molecules. Computational modeling and a deep understanding of structure-activity relationships (SAR) will be crucial in this endeavor.

Computational and SAR Studies: Density Functional Theory (DFT) and other computational methods can be used to understand the electronic and structural properties of this compound and its derivatives. olemiss.edunih.govmdpi.com This knowledge can then be used to predict how modifications to the molecule will affect its properties and to design new molecules with specific functions. nih.govnih.gov For example, SAR studies on related pyrazol-4-yl-pyridine derivatives have been used to identify potent and selective modulators of biological targets. nih.gov

Development of Novel Catalysts and Materials: The pyridine and triazole moieties are excellent ligands for metal ions. researchgate.netuva.es By modifying the this compound scaffold, it may be possible to design new catalysts with enhanced activity and selectivity for a variety of chemical transformations. acs.org Furthermore, the self-assembly properties of such molecules could be exploited to create novel materials with interesting electronic or photophysical properties. researchgate.net

Advanced Characterization Techniques for Dynamic Systems

Understanding the dynamic behavior of molecules is essential for predicting their function. For this compound, particularly in the context of its potential use in dynamic systems like catalysts or responsive materials, advanced characterization techniques will be indispensable.

In-situ Spectroscopy: Techniques such as in-situ infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the chemical transformations occurring during the synthesis or catalytic application of this compound. This would allow for a detailed understanding of reaction mechanisms and the identification of transient intermediates.

Dynamic NMR Studies: For molecules that can exist in multiple conformations or participate in dynamic exchange processes, dynamic NMR spectroscopy is a powerful tool. This technique could be used to study the rotational barriers, tautomeric equilibria, and binding kinetics of this compound and its metal complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of molecules in the solid state. This data is crucial for understanding intermolecular interactions and for validating computational models.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Predictive Modeling: Machine learning models can be trained on existing data for related compounds to predict the properties of this compound and its derivatives, such as their catalytic activity, biological activity, or material properties. researchgate.netnih.gov This can significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. mdpi.comnih.govresearchgate.net

Reaction Optimization: AI algorithms can be used to optimize the synthesis of this compound by exploring a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. mdpi.com

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties. mdpi.com These models can learn the underlying rules of chemical structure and bonding to propose novel compounds that are likely to be active and synthesizable. mdpi.com

Expanding Applications in Catalysis and Sustainable Chemical Processes

The combination of a pyridine and a triazole ring in this compound suggests its potential as a versatile ligand in catalysis, with applications in a range of sustainable chemical processes.

Biomass Conversion: Catalytic processes are essential for the conversion of biomass into valuable chemicals and fuels. mdpi.commdpi.com Pyridine- and triazole-containing ligands have been used in catalysts for various biomass conversion reactions. Future research could explore the use of this compound-based catalysts for the selective transformation of biomass-derived platform molecules.

Oxidation Catalysis: The development of efficient and selective oxidation catalysts is a key goal in green chemistry. Metal complexes with nitrogen-containing ligands are often effective oxidation catalysts. The potential of this compound as a ligand in sustainable oxidation reactions, using environmentally benign oxidants like hydrogen peroxide or oxygen, warrants investigation.

Carbon Dioxide Utilization: The catalytic conversion of carbon dioxide into useful chemicals is a critical area of research for mitigating climate change. Pyridine-substituted triazole-based catalysts have shown promise in the cycloaddition of CO2 to epoxides. acs.org This suggests that this compound could serve as a scaffold for the development of new catalysts for CO2 utilization.

Q & A

Q. What are the common synthetic routes for 2-Pyridin-2-yltriazol-4-amine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cyclocondensation or coupling reactions. For example:

  • Method A : Reacting pyridine-2-amine derivatives with carbon disulfide in basic media to form 1,3,4-oxadiazole intermediates, followed by hydrazine hydrate treatment to yield triazole-amine derivatives .
  • Method B : Palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) under reflux conditions (150°C, 1 h) with Na₂CO₃ as a base in DME:H₂O (10:1) to introduce pyridyl groups .
    Optimizing reaction time, temperature, and catalyst loading (e.g., 10 mol% Pd) is critical for yields above 18% .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between heterocyclic rings (e.g., 18.2° vs. 30.3° in polymorphs) and hydrogen-bonded supramolecular networks .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) and amine NH₂ signals .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 190.2) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation/contact .
  • Storing the compound in airtight containers away from light and moisture .
  • Disposing of waste via certified hazardous waste services, as ecotoxicological impacts are not fully characterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., pyridyl vs. morpholinophenyl groups) to identify pharmacophores .
  • Molecular docking : Simulating interactions with targets (e.g., acetylcholinesterase or bacterial enzymes) to validate experimental IC₅₀ values .
  • Standardized assays : Repeating assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What experimental designs are effective for optimizing reaction conditions in large-scale synthesis?

Key considerations for scalability:

  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce costs while maintaining >90% conversion .
  • Solvent systems : Evaluating DME:H₂O vs. ethanol:water mixtures to improve solubility and facilitate purification .
  • Flow chemistry : Transitioning from batch to continuous flow reactors to enhance yield and reduce reaction time .

Q. How can computational methods enhance the design of this compound derivatives with targeted properties?

Computational approaches include:

  • DFT calculations : Predicting electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active derivative design .
  • ADMET prediction : Using tools like SwissADME to forecast pharmacokinetic profiles (e.g., blood-brain barrier permeability) early in drug discovery .
  • QSAR modeling : Correlating substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

Q. What strategies are employed to analyze polymorphic forms of this compound, and how do they impact bioactivity?

Polymorphism analysis involves:

  • Single-crystal XRD : Identifying conformational differences (e.g., dihedral angles) between polymorphs .
  • DSC/TGA : Measuring thermal stability to select forms suitable for formulation .
  • Dissolution studies : Correlating polymorph solubility with bioavailability (e.g., faster dissolution for metastable forms) .

Q. How do hydrogen-bonding interactions in the solid state influence the physicochemical properties of this compound?

In crystal lattices, N–H···N hydrogen bonds form 2D networks that:

  • Enhance thermal stability (e.g., melting points >250°C) .
  • Reduce solubility in apolar solvents, necessitating polar solvents (e.g., DMSO) for biological testing .
  • Impact mechanical properties (e.g., compressibility) in pharmaceutical tablet formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.